
tert-Butyl 2-ethyl-2-phenylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-ethyl-2-phenylpyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a phenyl group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-ethyl-2-phenylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-phenylpyrrolidine-1-carboxylate with ethylating agents under controlled conditions. One common method is the PCl3-mediated transesterification and aminolysis of tert-butyl esters, which involves the formation of an acid chloride intermediate that reacts with alcohols or amines to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale transesterification processes using environmentally friendly methodologies. The use of phosphorus trichloride (PCl3) as a chlorinating reagent is highlighted for its efficiency and low cost .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-ethyl-2-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-ethyl-2-phenylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It is also used in the development of enzyme inhibitors and other bioactive molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its ability to modulate biological pathways and its efficacy in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 2-ethyl-2-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
- tert-Butyl 2-phenylpyrrolidine-1-carboxylate
- tert-Butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(pyrrolidin-2-ylcarbonyl)piperazine-1-carboxylate
Comparison: tert-Butyl 2-ethyl-2-phenylpyrrolidine-1-carboxylate is unique due to the presence of the ethyl group, which may influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications .
Properties
CAS No. |
869646-97-9 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
tert-butyl 2-ethyl-2-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-5-17(14-10-7-6-8-11-14)12-9-13-18(17)15(19)20-16(2,3)4/h6-8,10-11H,5,9,12-13H2,1-4H3 |
InChI Key |
ZEKGZEMZSWNNEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14191935.png)
![1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene](/img/structure/B14191942.png)
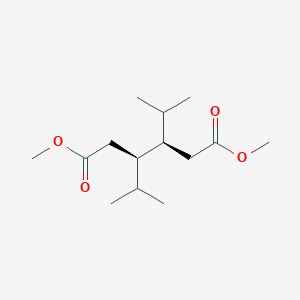
![2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole](/img/structure/B14191962.png)
![2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one](/img/structure/B14191963.png)
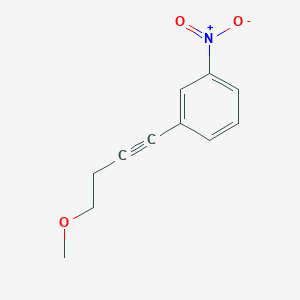

![9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane](/img/structure/B14191983.png)
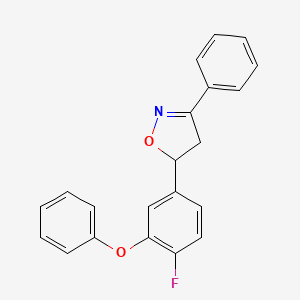
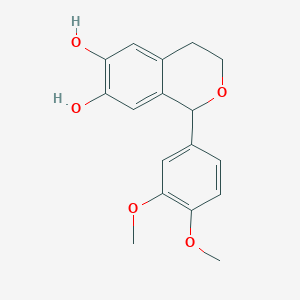
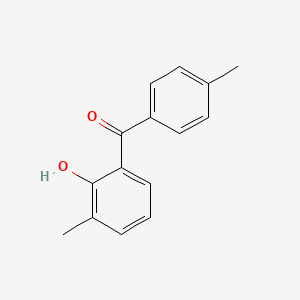
![2-[2,3,5,6-Tetrafluoro-4-(5-thiophen-2-ylthiophen-2-yl)phenyl]-5-thiophen-2-ylthiophene](/img/structure/B14192000.png)
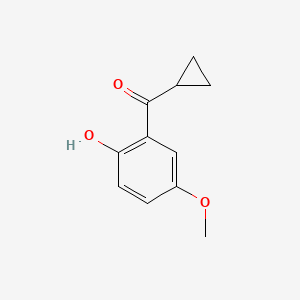
![4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14192015.png)
